molecular formula C17H15N3O4 B11977210 2-Hydroxyethyl 9-(2-carbamoylhydrazono)-9H-fluorene-4-carboxylate CAS No. 303059-55-4

2-Hydroxyethyl 9-(2-carbamoylhydrazono)-9H-fluorene-4-carboxylate

Cat. No.: B11977210
CAS No.: 303059-55-4
M. Wt: 325.32 g/mol
InChI Key: TWTOKUWDPQCFCQ-CYVLTUHYSA-N
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Description

2-Hydroxyethyl 9-(2-carbamoylhydrazono)-9H-fluorene-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorene backbone, which is known for its rigidity and aromaticity, combined with functional groups that offer diverse reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 9-(2-carbamoylhydrazono)-9H-fluorene-4-carboxylate typically involves multi-step organic reactions. One common method starts with the fluorene derivative, which undergoes a series of reactions including nitration, reduction, and esterification to introduce the hydroxyethyl and carbamoylhydrazono groups. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography to achieve high yields and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 9-(2-carbamoylhydrazono)-9H-fluorene-4-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its specific reactivity can be beneficial.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which 2-Hydroxyethyl 9-(2-carbamoylhydrazono)-9H-fluorene-4-carboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The carbamoylhydrazono group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The fluorene backbone provides a rigid and stable framework that can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Fluorene Derivatives: Compounds with similar fluorene backbones but different functional groups.

    Hydrazono Compounds: Molecules featuring the hydrazono group, which can exhibit similar reactivity and biological activity.

Uniqueness

What sets 2-Hydroxyethyl 9-(2-carbamoylhydrazono)-9H-fluorene-4-carboxylate apart is the combination of the fluorene backbone with the hydroxyethyl and carbamoylhydrazono groups. This unique structure provides a balance of stability, reactivity, and potential for diverse applications, making it a valuable compound for further research and development.

Properties

CAS No.

303059-55-4

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

2-hydroxyethyl (9Z)-9-(carbamoylhydrazinylidene)fluorene-4-carboxylate

InChI

InChI=1S/C17H15N3O4/c18-17(23)20-19-15-11-5-2-1-4-10(11)14-12(15)6-3-7-13(14)16(22)24-9-8-21/h1-7,21H,8-9H2,(H3,18,20,23)/b19-15-

InChI Key

TWTOKUWDPQCFCQ-CYVLTUHYSA-N

Isomeric SMILES

C1=CC=C\2C(=C1)C3=C(/C2=N\NC(=O)N)C=CC=C3C(=O)OCCO

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=NNC(=O)N)C=CC=C3C(=O)OCCO

Origin of Product

United States

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